molecular formula C19H24N2O2 B1141026 Palonosetron N-Oxide CAS No. 813425-83-1

Palonosetron N-Oxide

Cat. No.: B1141026
CAS No.: 813425-83-1
M. Wt: 312.4 g/mol
InChI Key: IQQIWUDYGYXXEA-UHFFFAOYSA-N
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Description

Palonosetron N-Oxide is a metabolite of palonosetron, a second-generation serotonin 3 receptor antagonist. Palonosetron is primarily used in the prevention and treatment of chemotherapy-induced nausea and vomiting. The N-oxide form of palonosetron is one of its main metabolites, which is formed through the oxidation process in the liver .

Scientific Research Applications

Palonosetron N-Oxide has several scientific research applications:

Mechanism of Action

Target of Action

Palonosetron N-Oxide, like its parent compound Palonosetron, is a highly specific and selective antagonist of the serotonin 5-HT3 receptors . These receptors are present both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal (GI) tract . The 5-HT3 receptors play a crucial role in the induction of vomiting .

Mode of Action

This compound exerts its antiemetic activity by blocking serotonin on the 5-HT3 receptors . This blocking action occurs both on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone . By inhibiting these receptors, this compound prevents the activation of the vomiting reflex.

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the serotonin (5-HT) pathway . Serotonin released from the enterochromaffin cells of the small intestine is known to initiate a vomiting reflex when chemotherapy is administered. By blocking the 5-HT3 receptors, this compound prevents this reflex, thereby mitigating chemotherapy-induced nausea and vomiting (CINV) .

Pharmacokinetics

The pharmacokinetics of this compound is expected to be similar to that of Palonosetron. Palonosetron is well absorbed with an oral bioavailability of 97% . It is metabolized in the liver, with approximately 50% of the drug undergoing metabolism. The enzymes CYP2D6, CYP3A4, and CYP1A2 are involved in its metabolism, leading to the formation of relatively inactive metabolites, including N-oxide-palonosetron . The elimination half-life of Palonosetron is approximately 40-50 hours , and it is excreted primarily via the kidneys .

Future Directions

Palonosetron, the parent compound of Palonosetron N-Oxide, has been found to be effective in controlling both acute and delayed chemotherapy-induced nausea and vomiting (CINV), suggesting it may be very effective in the clinical setting of multiple-day chemotherapy and bone marrow transplantation . This could potentially imply future research directions for this compound as well.

Biochemical Analysis

Biochemical Properties

Palonosetron N-Oxide, as a metabolite of Palonosetron, may share similar biochemical properties with its parent compound. Palonosetron binds tightly to the serotonin 5-HT3 receptor . The binding of Palonosetron and its metabolites to the 5-HT3 receptor can be investigated using molecular dynamics simulations .

Cellular Effects

The cellular effects of this compound are not well-studied. Palonosetron, the parent compound, is known to have significant effects on cellular processes. It acts as an antagonist of the 5-HT3 receptor, a serotonin-gated ion channel . This action can influence cell signaling pathways and cellular metabolism.

Molecular Mechanism

The parent compound, Palonosetron, binds to the 5-HT3 receptor in a conformation of minimum energy . This binding interaction inhibits the function of the receptor, preventing the transmission of signals that induce nausea and vomiting .

Temporal Effects in Laboratory Settings

It is known that this compound is a degradation product of Palonosetron, formed by exposure to oxidative stress . This suggests that the effects of this compound may change over time as the compound degrades.

Metabolic Pathways

It is known that this compound is a metabolite of Palonosetron , suggesting that it may be involved in the metabolic pathways of this parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Palonosetron N-Oxide is synthesized through the oxidation of palonosetron. The oxidation process involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure the reaction proceeds efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Palonosetron N-Oxide primarily undergoes reduction and substitution reactions. The reduction of this compound can revert it back to palonosetron, while substitution reactions can introduce various functional groups into the molecule, potentially altering its pharmacological properties .

Common Reagents and Conditions

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from the reduction of this compound are palonosetron and its derivatives. Substitution reactions can yield a variety of substituted palonosetron derivatives, each with potentially unique pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Palonosetron N-Oxide is unique due to its longer half-life and higher binding affinity for serotonin 3 receptors compared to first-generation antagonists like ondansetron and granisetron. This results in prolonged antiemetic effects, making it more effective in controlling delayed chemotherapy-induced nausea and vomiting .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Palonosetron N-Oxide involves the oxidation of Palonosetron using a suitable oxidizing agent.", "Starting Materials": [ "Palonosetron", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid)" ], "Reaction": [ "Dissolve Palonosetron in a suitable solvent (e.g. methanol, ethanol)", "Add the oxidizing agent slowly to the Palonosetron solution while stirring at room temperature", "Continue stirring the reaction mixture for a suitable time (e.g. 2-4 hours) until the reaction is complete", "Quench the reaction by adding a suitable quenching agent (e.g. sodium bisulfite)", "Extract the product using a suitable solvent (e.g. ethyl acetate)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the product under reduced pressure to obtain Palonosetron N-Oxide as a white solid" ] }

CAS No.

813425-83-1

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

2-(1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl)-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one

InChI

InChI=1S/C19H24N2O2/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-20(19)17-12-21(23)9-7-13(17)8-10-21/h2,4,6,13,15,17H,1,3,5,7-12H2

InChI Key

IQQIWUDYGYXXEA-UHFFFAOYSA-N

Isomeric SMILES

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4C[N+]5(CCC4CC5)[O-]

SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4C[N+]5(CCC4CC5)[O-]

Canonical SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4C[N+]5(CCC4CC5)[O-]

Synonyms

(3aS)-2,3,3a,4,5,6-Hexahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-1H-benz[de]isoquinolin-1-one, Palonosetron Impurity C

Origin of Product

United States

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